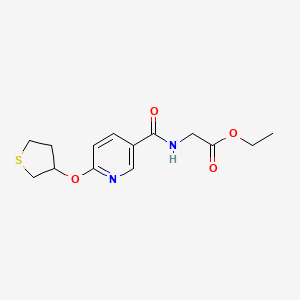

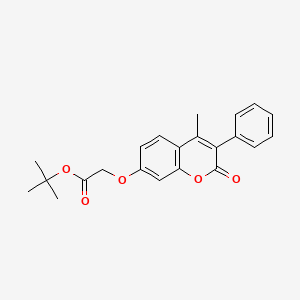

Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate, commonly known as THPN, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. THPN is a derivative of nicotinic acid and has been found to exhibit a variety of pharmacological properties.

Scientific Research Applications

Synthesis and Pharmacological Activity

Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate, due to its complex structure, is likely to be involved in synthetic and pharmacological research. Similar compounds have been synthesized and demonstrated significant activity in reversing the keratinization process in hamster tracheal organ culture and in inhibiting the induction of ornithine decarboxylase in mouse skin by 12-O-tetradecanoylphorbol-13-acetate, assays used to measure retinoid activity. These findings suggest potential applications in dermatological research and treatment development (Dawson et al., 1983).

Analytical Chemistry Applications

In analytical chemistry, derivatives of ethyl glucuronide, a marker of alcohol consumption, have been determined in human serum using capillary isotachophoresis and zone electrophoresis. This demonstrates the compound's relevance in developing sensitive and specific methods for biomarker detection in clinical and forensic toxicology (Nováková & Kr̆ivánková, 2008).

Corrosion Inhibition Studies

Quantum chemical calculations based on DFT methods on quinoxalines compounds, which share structural similarities with this compound, have been performed to determine the relationship between molecular structure and inhibition efficiency. These studies provide insights into the compound's potential applications in corrosion inhibition for metals in acidic media, illustrating its significance in materials science and engineering (Zarrouk et al., 2014).

Green Chemistry and Catalysis

Research in green chemistry has explored the use of ionic liquids as catalysts in the esterification of acetic acid with ethanol to produce ethyl acetate, an important chemical solvent. Such studies underscore the role of this compound-related compounds in developing environmentally benign catalytic processes (He et al., 2018).

Mechanism of Action

Target of Action

The primary targets of Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate are currently unknown

Mode of Action

Like other esters, it may undergo hydrolysis in the body, breaking down into its constituent parts .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is 2.48, indicating it is moderately lipophilic .

properties

IUPAC Name |

ethyl 2-[[6-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4S/c1-2-19-13(17)8-16-14(18)10-3-4-12(15-7-10)20-11-5-6-21-9-11/h3-4,7,11H,2,5-6,8-9H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUNUJCSCBORTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CN=C(C=C1)OC2CCSC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

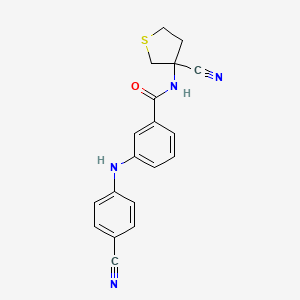

![2-[(1,1-dioxidotetrahydrothien-3-yl)methyl]-1H-benzimidazole](/img/structure/B2996912.png)

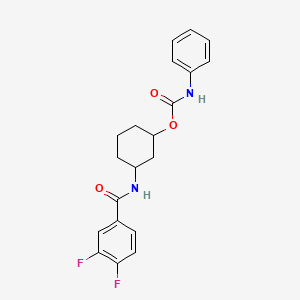

![3-(4-(methylsulfonyl)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2996919.png)

![8-isopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2996923.png)

![2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2996924.png)

![4-(4-chlorobenzoyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2996926.png)

![N-(3-chloro-4-fluorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2996929.png)

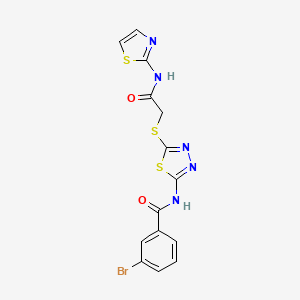

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2996931.png)